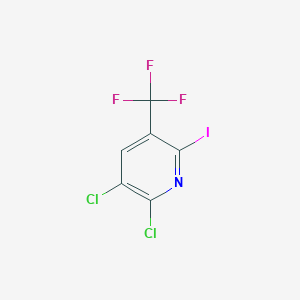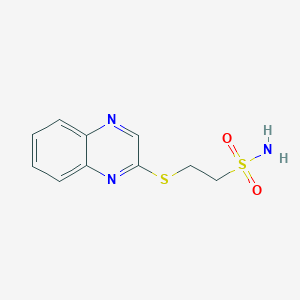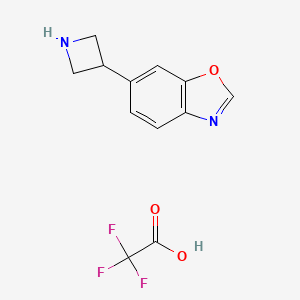
5-Aminopent-2-yn-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminopent-2-yn-1-ol hydrochloride: is a chemical compound with the molecular formula C5H7NO HCl. It is commonly used in scientific experiments and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Aminopent-2-yn-1-ol hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. This process can be carried out using various methods, including the reduction of nitriles or amides, and the alkylation of potassium phthalimide followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions: 5-Aminopent-2-yn-1-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also react with acid chlorides to form amides .
Common Reagents and Conditions: Common reagents used in these reactions include ammonia, primary and secondary amines, acid chlorides, and aldehydes or ketones. The reactions are often carried out under acid-catalyzed conditions or in the presence of specific catalysts .
Major Products: The major products formed from these reactions include imine derivatives, amides, and other substituted compounds depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Aminopent-2-yn-1-ol hydrochloride is widely used in scientific research due to its versatility and reactivity. It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It also finds applications in the development of new materials and in biochemical research .
Mecanismo De Acción
The mechanism of action of 5-Aminopent-2-yn-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in other molecules. This reactivity makes it useful in the synthesis of complex organic compounds .
Comparación Con Compuestos Similares
Similar Compounds: Some similar compounds to 5-Aminopent-2-yn-1-ol hydrochloride include other amino alcohols and alkynes. These compounds share similar structural features and reactivity patterns .
Uniqueness: What sets this compound apart is its specific combination of an amino group and an alkyne, which provides unique reactivity and versatility in various chemical reactions. This makes it particularly valuable in synthetic chemistry and research applications .
Propiedades
Fórmula molecular |
C5H10ClNO |
|---|---|
Peso molecular |
135.59 g/mol |
Nombre IUPAC |
5-aminopent-2-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c6-4-2-1-3-5-7;/h7H,2,4-6H2;1H |
Clave InChI |
SWQPGWRKSCPFIN-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C#CCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


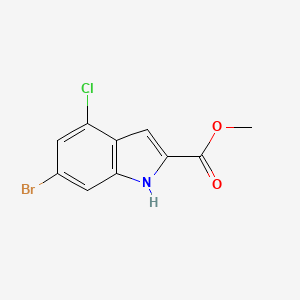
![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)
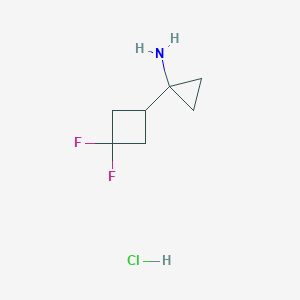
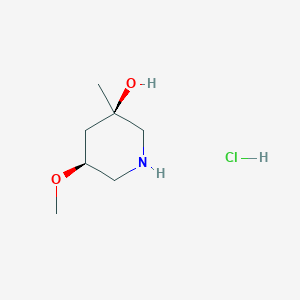
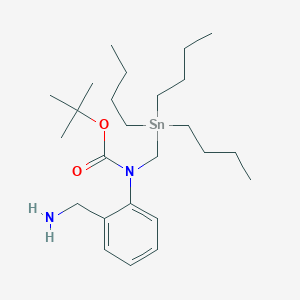
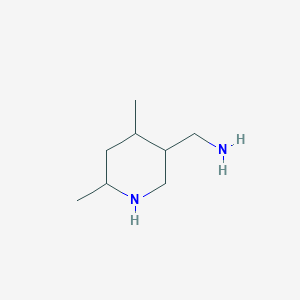
![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)
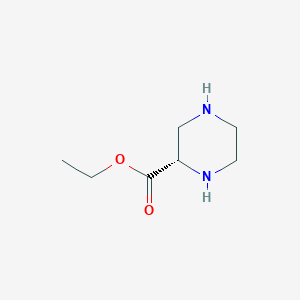
![(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13506260.png)
![Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13506266.png)
![2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
